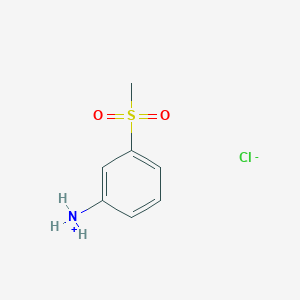
6-bromo-5-methyl-3,4-dihydroisochromen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-5-methyl-3,4-dihydroisochromen-1-one is a chemical compound belonging to the isochromen family. Isochromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and a methyl group in its structure makes this compound particularly interesting for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-methyl-3,4-dihydroisochromen-1-one typically involves the bromination of 5-methyl-3,4-dihydro-1H-isochromen-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of 6-bromo-5-methyl-3,4-dihydro-1H-isochroman.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: this compound can be oxidized to 6-bromo-5-methyl-3,4-dihydro-1H-isochromen-1-one-2-carboxylic acid.
Reduction: Reduction can yield 6-bromo-5-methyl-3,4-dihydro-1H-isochroman.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
6-bromo-5-methyl-3,4-dihydroisochromen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-bromo-5-methyl-3,4-dihydroisochromen-1-one involves its interaction with various molecular targets. The bromine atom and the isochromen ring system allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .
類似化合物との比較
- 6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
- (3R,4S)-4,6,8-Trihydroxy-7-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
Comparison: Compared to its analogs, 6-bromo-5-methyl-3,4-dihydroisochromen-1-one is unique due to the presence of the bromine atom, which significantly alters its reactivity and biological activity. The bromine atom makes it more suitable for certain types of chemical reactions, such as nucleophilic substitution, and may enhance its biological activity by increasing its ability to interact with biological targets .
特性
分子式 |
C10H9BrO2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
6-bromo-5-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H9BrO2/c1-6-7-4-5-13-10(12)8(7)2-3-9(6)11/h2-3H,4-5H2,1H3 |
InChIキー |
RQPITGJSXPDYGY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1CCOC2=O)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8579221.png)
![1-Methyl-2-[(2-sulfanylethyl)sulfanyl]pyridin-1-ium iodide](/img/structure/B8579232.png)

![[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methanol](/img/structure/B8579240.png)

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B8579258.png)


![2,3-Bisphosphinobenzo[b]thiophene](/img/structure/B8579282.png)

![5-benzo[b]thien-7-yl-4-methylPyrimidine](/img/structure/B8579287.png)
![2-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole](/img/structure/B8579304.png)


